N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a synthetic organic compound Its structure includes a chlorinated methylphenyl group and a dioxido-dihydrothiophenyl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the 3-chloro-4-methylphenyl intermediate: This step might involve chlorination and methylation of a phenyl ring.
Synthesis of the 1,1-dioxido-2,3-dihydrothiophenyl intermediate: This could involve the oxidation of a thiophene ring.
Coupling of intermediates: The final step would involve coupling the two intermediates with a pentanamide group under specific reaction conditions such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide may undergo various chemical reactions, including:
Oxidation: The compound could be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions could target the dioxido group or the chlorinated phenyl ring.
Substitution: The chlorine atom on the phenyl ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield a more highly oxidized derivative, while substitution could result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-N-(2,3-dihydrothiophen-3-yl)pentanamide: Lacks the dioxido group.
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butanamide: Has a shorter alkyl chain.
Uniqueness
The presence of both the chlorinated methylphenyl group and the dioxido-dihydrothiophenyl group in N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions.
Biological Activity
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is C18H22ClN2O3S, with a molecular weight of approximately 367.9 g/mol. The structure features a thiophene ring with dioxido groups and a pentanamide backbone, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClN₂O₃S |
Molecular Weight | 367.9 g/mol |
CAS Number | 863008-02-0 |
Antimicrobial Properties
Research indicates that compounds with thiophene structures often exhibit antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .
Study 2: Apoptosis Induction in Cancer Cells
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis showed significant increases in Annexin V-positive cells after 24 hours of exposure at concentrations above 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to cell lysis.
- Caspase Activation : The induction of apoptosis in cancer cells is linked to the activation of caspases and the intrinsic apoptotic pathway.
- Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation, the compound reduces cytokine release.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-3-4-5-16(19)18(14-8-9-22(20,21)11-14)13-7-6-12(2)15(17)10-13/h6-10,14H,3-5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQNVMRKLVPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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